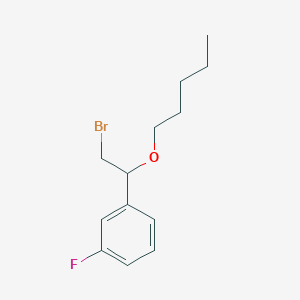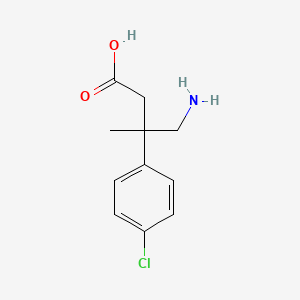![molecular formula C13H8ClNO2S B13542579 2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea under specific conditions . The phenylethynyl group is then introduced through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . Finally, the acetic acid moiety is introduced through a carboxylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of 2-[5-chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-[5-chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-[5-chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the phenylethynyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-(2,4-dichlorophenoxy)phenol: Another thiazole derivative with antimicrobial properties.
2-(5-chloro-2-phenoxyphenyl)acetic acid: A structurally similar compound with potential anti-inflammatory activity.
Uniqueness
2-[5-chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C13H8ClNO2S |
|---|---|
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
2-[5-chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H8ClNO2S/c14-13-10(8-12(16)17)15-11(18-13)7-6-9-4-2-1-3-5-9/h1-5H,8H2,(H,16,17) |
Clave InChI |
KRJKXKYDBIVMMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=NC(=C(S2)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



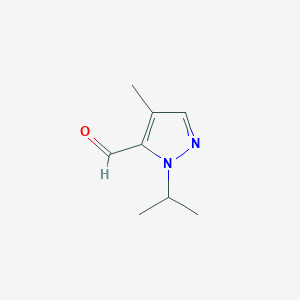
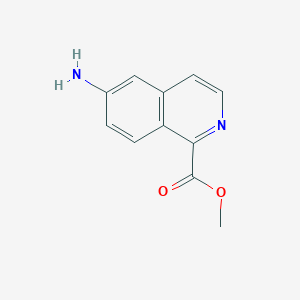
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
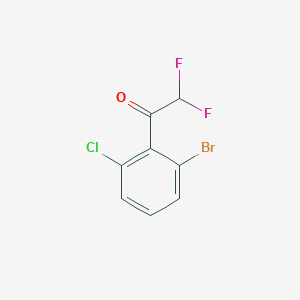

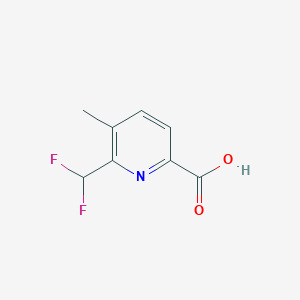
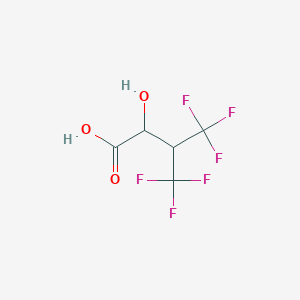
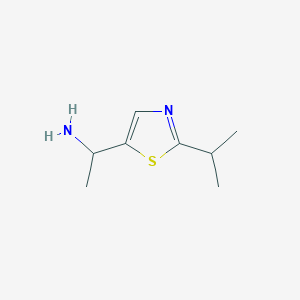
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
